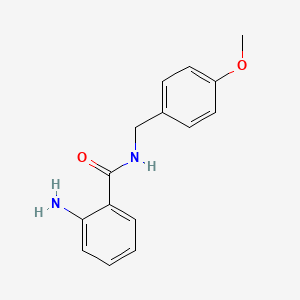

2-amino-N-(4-methoxybenzyl)benzamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxybenzyl)benzamide typically involves the reaction of 4-methoxybenzylamine with 2-aminobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: Carboxylic acids, amides

Reduction: Amines

Substitution: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has shown that derivatives of 2-amino-N-(4-methoxybenzyl)benzamide exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compound 5 from a series of synthesized derivatives demonstrated potent antifungal activity against Aspergillus fumigatus, outperforming standard antifungal agents like Clotrimazole .

Antineoplastic Effects

The compound has also been evaluated for its antineoplastic properties. In one study, related benzamide derivatives were shown to inhibit tumor growth in animal models of colon carcinoma and mammary adenocarcinoma. These compounds exhibited dose-dependent effects, indicating their potential as therapeutic agents against malignant neoplasias .

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Antineoplastic Activity :

- Mechanistic Insights :

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-4-methoxybenzamide: Similar structure but lacks the benzyl group, leading to different chemical properties and reactivity.

4-methoxybenzylamine: Contains the methoxybenzyl group but lacks the amide functionality, resulting in different applications and reactivity.

Uniqueness

2-amino-N-(4-methoxybenzyl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it valuable in various research and industrial applications .

Biologische Aktivität

2-Amino-N-(4-methoxybenzyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzamide structure with an amino group at the second position and a methoxybenzyl group attached to the nitrogen atom. The methoxy group enhances lipophilicity, which may influence its biological properties, making it a candidate for further investigation in various therapeutic areas.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. While specific research on this compound is limited, structurally related compounds have shown efficacy against various microbial strains. For instance, arylamines have been noted for their antimicrobial properties, suggesting that further exploration of this compound could yield similar results.

Enzyme Interaction and Metabolic Pathways

The compound has been observed to interact with various enzymes and proteins, influencing metabolic pathways. It may act as an inhibitor or activator of specific enzymes, potentially modulating cell signaling pathways and gene expression. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Case Studies and Experimental Data

While comprehensive studies specifically targeting this compound are scarce, related compounds provide insights into its potential effects:

- Antiproliferative Activity : Research on similar benzamide derivatives has shown significant antiproliferative activity against cancer cell lines. For example, compounds with methoxy substitutions demonstrated selective activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM .

- Antioxidative Activity : Studies indicate that certain derivatives can exhibit antioxidative properties, which may contribute to their overall biological activity. The ability to prevent oxidative damage could play a role in inhibiting aberrant cell growth without significant toxicity .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminobenzamide | Basic structure; lacks methoxy group | |

| N-(4-Methoxyphenyl)benzamide | Contains methoxy but lacks amino group | |

| 4-Amino-N-(4-methoxyphenyl)benzamide | Similar structure; different amino position |

The unique substitution pattern in this compound enhances its lipophilicity and biological activity compared to other similar compounds.

Eigenschaften

IUPAC Name |

2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHGODWSGIUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.